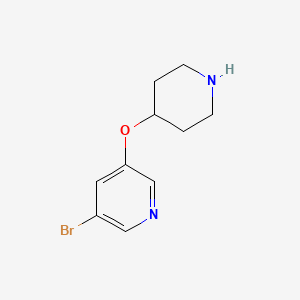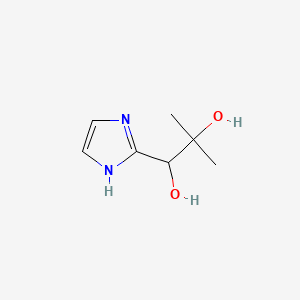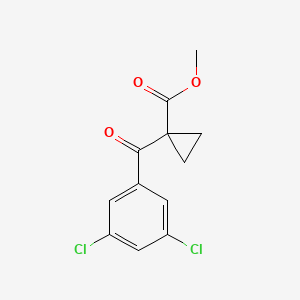
Methyl1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a methyl ester and a 3,5-dichlorobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with methyl cyclopropane carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl cyclopropane carboxylate: Lacks the 3,5-dichlorobenzoyl group, resulting in different chemical and biological properties.
3,5-Dichlorobenzoyl chloride: Used as a precursor in the synthesis of the target compound.
Cyclopropane derivatives: Various cyclopropane derivatives with different substituents exhibit unique properties and applications.
Uniqueness
Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the 3,5-dichlorobenzoyl group, which confer specific chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H10Cl2O3 |
|---|---|
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H10Cl2O3/c1-17-11(16)12(2-3-12)10(15)7-4-8(13)6-9(14)5-7/h4-6H,2-3H2,1H3 |
Clave InChI |
FYJJXMFTRUEULH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


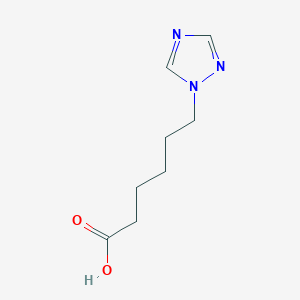
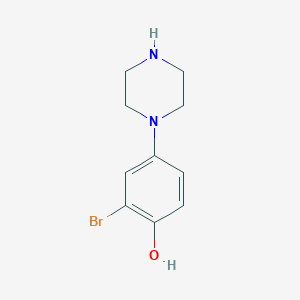
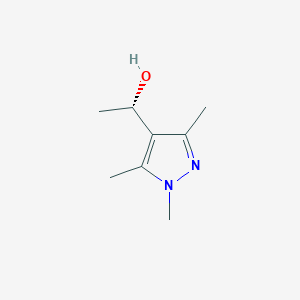
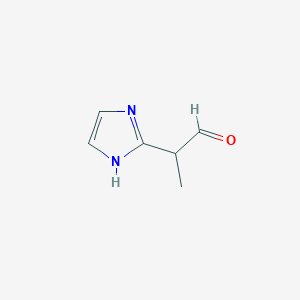
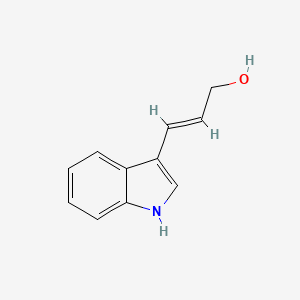

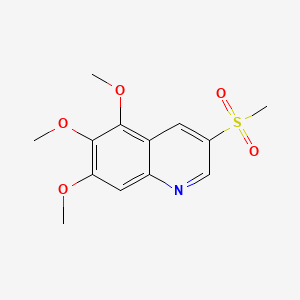
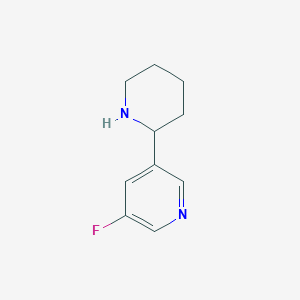
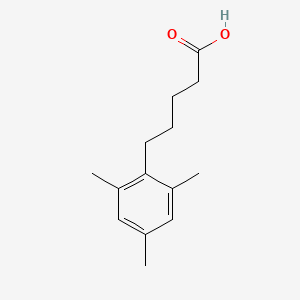
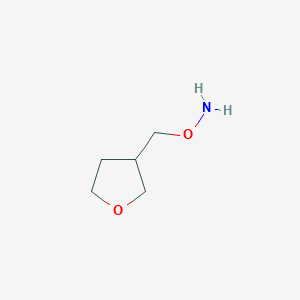
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)

